ethyl 3-({2-[(3-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate
CAS No.: 887893-89-2
Cat. No.: VC4822809
Molecular Formula: C22H22N2O6
Molecular Weight: 410.426
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887893-89-2 |
|---|---|
| Molecular Formula | C22H22N2O6 |
| Molecular Weight | 410.426 |
| IUPAC Name | ethyl 4-[[2-[(3-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]amino]-4-oxobutanoate |
| Standard InChI | InChI=1S/C22H22N2O6/c1-3-29-19(26)12-11-18(25)24-20-16-9-4-5-10-17(16)30-21(20)22(27)23-14-7-6-8-15(13-14)28-2/h4-10,13H,3,11-12H2,1-2H3,(H,23,27)(H,24,25) |
| Standard InChI Key | PICFEDPGHVRMOH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)OC |
Introduction
Structural and Nomenclature Analysis
The compound’s systematic IUPAC name, ethyl 3-({2-[(3-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate, delineates its molecular architecture:
-
A benzofuran core (fused benzene and furan rings) substituted at positions 2 and 3.
-
At position 2: A 3-methoxyphenylcarbamoyl group (–NHC(O)C₆H₄–OCH₃).
-
At position 3: A carbamoylpropanoate ethyl ester (–NHC(O)CH₂CH₂COOCH₂CH₃).
This arrangement introduces hydrogen-bonding motifs (amide and ester groups) and hydrophobic regions (aromatic rings), which are critical for molecular interactions in biological systems .
Synthesis and Optimization Strategies
Core Benzofuran Construction
Benzofuran synthesis typically involves cyclization of ortho-substituted phenols with α,β-unsaturated carbonyl compounds. For example, Meldrum’s acid has been employed to generate β-keto esters, which undergo cyclization to form benzofuran scaffolds . In the context of the target compound, a similar strategy could involve:
-
Condensation of 2-hydroxybenzoic acid derivatives with Meldrum’s acid to form a β-keto ester intermediate.
-
Cyclization via acid catalysis to yield the benzofuran core .
Physicochemical and Spectroscopic Properties
Key Data (Theoretical)
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₃N₃O₇ |
| Molecular Weight | 477.45 g/mol |
| LogP (Partition Coefficient) | ~2.8 (predicted) |
| Solubility | Moderate in DMSO, ethanol |
Spectroscopic Signatures
-
IR Spectroscopy: Expected peaks at ~3300 cm⁻¹ (N–H stretch), 1720 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O) .
-
¹H NMR: Key signals include δ 1.2 ppm (triplet, –CH₂CH₃), δ 3.8 ppm (singlet, –OCH₃), and δ 6.8–7.9 ppm (aromatic protons) .
Comparative Analysis with Structural Analogues
The target compound’s 3-methoxyphenyl group may enhance blood-brain barrier permeability compared to pyridyl analogues .
Future Directions and Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume